molecular formula C10H10O3S B114425 Propargyl p-toluenesulfonate CAS No. 6165-76-0

Propargyl p-toluenesulfonate

Cat. No.: B114425
CAS No.: 6165-76-0
M. Wt: 210.25 g/mol
InChI Key: LMBVCSFXFFROTA-UHFFFAOYSA-N
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Description

Propargyl p-toluenesulfonate (CAS: 6165-76-0) is a sulfonate ester with the molecular formula C₁₀H₁₀O₃S and a molecular weight of 210.25 g/mol . It is synthesized via the reaction of p-toluenesulfonyl chloride with propargyl alcohol in the presence of thionyl chloride, followed by reflux to yield the final product . The compound exhibits a density of 1.182 g/cm³ and is characterized by its alkyne functional group, which confers unique reactivity in organic transformations such as cycloadditions and nucleophilic substitutions . Its structure includes a p-toluenesulfonate group (SO₃⁻) linked to a propargyl moiety, enabling applications in catalysis and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl p-toluenesulfonate can be synthesized through the reaction of propargyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of a sulfonate ester linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but may involve optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization can be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: Propargyl p-toluenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.

    Alkylation Reactions: It can be used to alkylate other compounds, introducing the propargyl group into the target molecule.

    Polymerization Reactions: It serves as an initiator in cationic ring-opening polymerization of oxazolines.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.

    Solvents: Common solvents include dichloromethane, chloroform, and dimethyl sulfoxide.

Major Products:

    2-Hydroxy-4-pentynoic acid: Formed through alkylation followed by hydrolysis, decarboxylation, diazotization, and hydroxylation reactions.

    Furan Derivatives: Synthesized via palladium-catalyzed reactions with acylchromates.

Scientific Research Applications

Organic Synthesis

Propargyl p-toluenesulfonate is widely used as an intermediate in the synthesis of complex organic molecules. The presence of the reactive propargyl group allows for various chemical reactions:

  • Nucleophilic Substitution Reactions : The tosylate group acts as an excellent leaving group, facilitating nucleophilic attacks at the propargyl carbon. This enables the introduction of diverse functionalities into organic compounds.
  • Click Chemistry : PTS can participate in click reactions, which are characterized by their efficiency and selectivity in forming complex molecules. This application is particularly useful in drug discovery and materials science.

Polymer Chemistry

This compound serves as an initiator in the cationic ring-opening polymerization of 2-isopropyl-2-oxazoline. This method allows for the synthesis of linear and cyclic poly(2-isopropyl-2-oxazoline)s, which have significant applications in drug delivery systems and biocompatible materials .

Peptide Synthesis

In solution-phase peptide synthesis, propargyl esters are employed as protecting groups for carboxyl groups. The propargyl group can be introduced onto amino acids and later removed selectively without affecting other protecting groups . This methodology enhances the efficiency of peptide synthesis by allowing for the simultaneous protection and deprotection of multiple functional groups.

Case Study 1: Gene Delivery Systems

Recent studies have explored the use of PTS-modified polymers for gene delivery applications. For example, poly(2-oxazoline)-based polyplexes modified with PTS have shown promise as PEG-free platforms for delivering plasmid DNA to immune cells like macrophages. These systems demonstrated reduced serum binding and improved transfection efficiency compared to traditional methods .

Case Study 2: Liquid-State Polymerization

Research investigating the kinetics of liquid-state polymerization using PTS revealed unique reaction mechanisms. The study found that PTS could facilitate the quantitative elimination of the p-toluenesulfonate group during polymerization processes, leading to stable radical formation and new polymeric products .

Summary Table of Applications

Application AreaDescription
Organic SynthesisServes as an intermediate for nucleophilic substitutions and click reactions
Polymer ChemistryInitiator for cationic ring-opening polymerization of poly(2-isopropyl-2-oxazoline)
Peptide SynthesisProtecting group for carboxyl groups in solution-phase peptide synthesis
Gene Delivery SystemsModified polymers for enhanced transfection efficiency in immune cells

Mechanism of Action

The mechanism of action of propargyl p-toluenesulfonate involves the formation of a sulfonate ester linkage, which can be readily cleaved under certain conditions. This reactivity makes it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or catalyst used.

Comparison with Similar Compounds

Propargyl p-toluenesulfonate belongs to the broader class of sulfonate esters. Below is a detailed comparison with structurally or functionally related compounds:

Propionylcholine p-Toluenesulfonate (CAS: 1866-13-3)

  • Molecular Formula: C₁₅H₂₅NO₅S
  • Molecular Weight : 331.43 g/mol
  • Applications : Used as a biochemical reagent for life science research, particularly in studying acetylcholine receptor interactions. Unlike this compound, it contains a quaternary ammonium group, enhancing its solubility in polar solvents .

Menthyl p-Toluenesulfonate

  • Reactivity: Undergoes normal solvolysis without participation effects, contrasting with this compound, which exhibits slower 1,2-addition with B(C₆F₅)₃ due to carbocation instability in zwitterionic intermediates .
  • Steric Effects : The bulky menthyl group reduces side reactions, whereas the propargyl group facilitates alkyne-specific transformations .

Triflate Derivatives (e.g., 4-Propoxybenzenetriflate)

  • Leaving Group Ability : Triflates (CF₃SO₃⁻) are superior leaving groups compared to p-toluenesulfonates (SO₃⁻), enabling faster nucleophilic substitutions. This compound’s reactivity is moderated by the electron-donating methyl group on the aromatic ring .

Propargyl Esters and Amides

  • 1,2-Addition with B(C₆F₅)₃ : this compound forms unstable six-membered zwitterionic adducts, unlike propargyl amides, which stabilize 5-membered rings through nitrogen’s charge-delocalization capacity. This difference limits its utility in cyclization reactions .

Data Tables

Table 1: Physical and Chemical Properties of Selected Sulfonates

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Applications
This compound 6165-76-0 C₁₀H₁₀O₃S 210.25 1.182 Organic synthesis
Propionylcholine p-toluenesulfonate 1866-13-3 C₁₅H₂₅NO₅S 331.43 N/A Biochemical research
Menthyl p-toluenesulfonate N/A C₁₇H₂₄O₃S 308.43 N/A Solvolysis studies
4-Propoxybenzenetriflate N/A C₁₀H₁₁F₃O₃S 268.25 N/A Catalysis

Table 2: Reactivity Comparison

Compound Reaction with B(C₆F₅)₃ Solvolysis Rate (Relative)
This compound Forms unstable 6-membered adducts Moderate
Propargyl amides Stable 5-membered adducts N/A
Menthyl p-toluenesulfonate N/A High (normal mechanism)

Research Findings

Reactivity in Cyclization Reactions

This is attributed to the instability of the carbocation intermediate in zwitterionic products and the thermodynamic preference for 5-membered over 6-membered rings .

Hydrogen-Bonding Patterns

This structural feature influences crystallization and solubility .

Biological Activity

Propargyl p-toluenesulfonate (PPTS) is an important compound in organic synthesis, pharmaceuticals, and agrochemicals. Its biological activity has garnered attention due to its potential applications in antifungal treatments and as a reagent in various synthetic pathways. This article delves into the biological activity of PPTS, summarizing key research findings, case studies, and relevant data.

PPTS is characterized by the molecular formula C10H10O3SC_{10}H_{10}O_3S and is known for its role as a versatile intermediate in organic synthesis. It is soluble in solvents such as chloroform, dichloromethane, and DMSO . Its applications extend to the synthesis of various compounds, including antifolates and polymers.

Antifungal Activity

Recent studies have highlighted the antifungal properties of propargyl-linked antifolates, which include PPTS as a key component. These compounds have been shown to inhibit the growth of Candida albicans and Candida glabrata, two significant fungal pathogens.

Key Findings

  • Inhibition Mechanism : The propargyl-linked antifolates act as dual inhibitors targeting dihydrofolate reductase (DHFR) enzymes in both C. albicans and C. glabrata. Structural analysis revealed that specific hydrophobic interactions enhance their inhibitory potency .
  • Structure-Activity Relationship (SAR) : The potency of these compounds is influenced by their molecular structure. Compounds with hydrophobic substituents exhibited improved antifungal activity compared to those with polar groups .
  • Minimum Inhibitory Concentrations (MIC) : Several propargyl-linked compounds demonstrated MIC values less than 1 µg/mL against C. albicans, indicating strong antifungal activity .

Study 1: Synthesis and Evaluation

A study focused on synthesizing various propargyl-linked antifolates identified three promising candidates with potent activity against both fungal species. The research involved evaluating the relationship between compound structure and biological activity, revealing that modifications in the C-ring significantly affected enzyme inhibition and solubility .

Study 2: Comparative Analysis of Derivatives

Another investigation assessed the activity of different derivatives of PPTS against C. albicans and C. glabrata. The results indicated that while some derivatives maintained high potency, others showed diminished effectiveness due to structural alterations that affected permeability and enzyme selectivity .

Data Summary

The following table summarizes key findings on the biological activity of this compound derivatives:

Compound IDMIC (µg/mL)Target OrganismKey Structural Features
3<1C. albicansHydrophobic C-ring substituents
5<1C. glabrataEnhanced enzyme binding interactions
296.3C. albicansPolar substitutions reducing activity
37<1Both speciesOptimal hydrophobic character

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for propargyl p-toluenesulfonate in laboratory settings?

this compound is typically synthesized via esterification of propargyl alcohol with p-toluenesulfonyl chloride under basic conditions. A common protocol involves dissolving propargyl alcohol in anhydrous dichloromethane, adding triethylamine as a base, and slowly introducing p-toluenesulfonyl chloride at 0°C. The reaction mixture is stirred for 12–24 hours, followed by extraction and solvent removal. Purity is confirmed via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1 v/v) as the mobile phase .

Q. How can thin-layer chromatography (TLC) be optimized for monitoring the synthesis of this compound?

TLC analysis is performed using silica gel plates with a fluorescent indicator. A mobile phase of hexane:ethyl acetate (3:1 v/v) effectively separates unreacted propargyl alcohol (lower Rf) from the product (higher Rf). Visualization under UV light (254 nm) or iodine vapor confirms compound spots. Retention factors (Rf) should be validated against a pure reference standard .

Q. What chromatographic techniques are recommended for purifying this compound?

Column chromatography using silica gel (60–120 mesh) and a gradient of hexane:ethyl acetate (from 4:1 to 1:1) is effective. For higher purity, recrystallization from a mixture of diethyl ether and hexane (1:3) can be employed. Monitor fractions via TLC and characterize the final product using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the decomposition or transformation of this compound under varying conditions?

this compound undergoes nucleophilic substitution (SN2) due to its sulfonate ester group. In polar aprotic solvents (e.g., DMF), it reacts with nucleophiles like amines or thiols. Under acidic conditions, hydrolysis to p-toluenesulfonic acid and propargyl alcohol occurs. Computational studies (DFT) suggest a transition state with partial charge delocalization on the sulfonate group .

Q. What methodologies are employed to assess the genotoxic potential of this compound in pharmaceuticals?

Genotoxicity is evaluated using the Salmonella mutagenicity assay (Ames test) and in vivo Pig-a assay. For trace analysis, GC-MS/MS or LC-MS/MS is employed. For example, a GC-MS/MS method with a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI) detects limits of quantification (LOQ) as low as 0.03 ng. Calibration curves (0.05–5.08 µg/mL) are validated for linearity (R² > 0.99) .

Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

Accelerated stability studies involve storing the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Samples are analyzed periodically via HPLC (C18 column, 35°C, 20 mM ammonium acetate/acetonitrile gradient) or LC-MS. Degradation kinetics are modeled using first-order equations. Storage at 0–6°C in amber vials under nitrogen is recommended for long-term stability .

Q. How can discrepancies in detection limits between LC-MS and GC-MS methods for this compound be resolved?

Discrepancies arise from ionization efficiency (LC-MS favors polar derivatives) and volatility (GC-MS requires derivatization). Cross-validation using isotopically labeled internal standards (e.g., deuterated analogs) improves accuracy. For LC-MS, a LOQ of 0.03 ng is achievable with positive electrospray ionization (ESI+), while GC-MS/MS with chemical ionization (CI) offers comparable sensitivity .

Q. What experimental approaches are used to study the kinetic parameters of this compound in nucleophilic substitution reactions?

Pseudo-first-order kinetics are measured using excess nucleophile (e.g., sodium azide) in acetonitrile. Reaction progress is monitored via UV-Vis spectroscopy (λ = 260 nm) or HPLC. Activation energy (Ea) is calculated using the Arrhenius equation by varying temperatures (20–80°C). Transition state theory (TST) and computational modeling (e.g., Gaussian) further elucidate mechanistic pathways .

Q. Data Analysis and Contradiction Resolution

Q. How can conflicting data on this compound’s solubility in polar solvents be reconciled?

Solubility discrepancies often stem from impurities or hydration states. Use Karl Fischer titration to confirm water content. For polar solvents (e.g., DMSO), solubility is measured via saturation shake-flask method at 25°C, followed by HPLC quantification. Conflicting results may require revisiting purification protocols (e.g., activated charcoal treatment) .

Q. What strategies mitigate interference from p-toluenesulfonic acid byproducts during this compound quantification?

Ion-pair chromatography with tetrabutylammonium bromide (10 mM) in the mobile phase separates the sulfonate ester from acidic byproducts. For LC-MS, selective reaction monitoring (SRM) of m/z 210 → 155 (this compound) and m/z 172 → 80 (p-toluenesulfonic acid) minimizes cross-talk .

Q. Derivative and Application Studies

Q. What synthetic applications utilize this compound as a key intermediate?

The compound is a precursor in Sonogashira coupling for aryl alkyne synthesis. It also serves as a sulfonating agent in peptide chemistry to protect amine groups. Derivatives like 3-butynyl p-toluenesulfonate ( ) are used in click chemistry for bioconjugation .

Q. How does this compound compare to other sulfonate esters in radical polymerization studies?

Compared to methyl or ethyl sulfonates, the propargyl group enhances reactivity in radical chain-transfer reactions. Electron paramagnetic resonance (EPR) studies show stabilized propargyl radicals (g-factor = 2.0023) participate in aromatic ring formation, critical in PAH (polycyclic aromatic hydrocarbon) growth mechanisms .

Properties

IUPAC Name

prop-2-ynyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVCSFXFFROTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210665
Record name p-Toluenesulfonic acid, 2-propynyl ester
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Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6165-76-0
Record name 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonic acid, 2-propynyl ester
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Record name p-Toluenesulfonic acid, 2-propynyl ester
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Record name 2-Propyn-1-ol, 4-methylbenzenesulfonate
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Record name P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Propargyl p-toluenesulfonate
Propargyl p-toluenesulfonate
Propargyl p-toluenesulfonate
Propargyl p-toluenesulfonate
Propargyl p-toluenesulfonate
Propargyl p-toluenesulfonate

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